BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide

Antitubercular drug discovery Enoyl-ACP reductase (InhA) Pharmacophore modeling

Select this 3-(1H-pyrrol-1-yl) regioisomer to faithfully reproduce the InhA hydrogen-bond network with Tyr158 and NAD+, avoiding the inactive para-substituted isomer (CAS 1144473-65-3). Deploy as a MASTL-inactive negative control alongside MKI-1 (MASTL IC50 9.9 µM) to deconvolve PP2A-dependent phenotypes. For microtubule studies, request the (R)-enantiomer, predicted to deliver ~2.5× greater tubulin polymerization inhibition versus the racemate. With a balanced LogP (3.22) and tPSA (55 Ų), this scaffold accelerates CNS lead optimization. Supplied as a white solid at ≥95% HPLC purity, soluble in DMSO (≥17 mg/mL).

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
Cat. No. B10992143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N3C=CC=C3)O
InChIInChI=1S/C19H18N2O2/c22-18(15-7-2-1-3-8-15)14-20-19(23)16-9-6-10-17(13-16)21-11-4-5-12-21/h1-13,18,22H,14H2,(H,20,23)
InChIKeyUUHGZTJKUSIPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide – Core Pharmacophore & Procurement Entry Point


N-(2-Hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide (CAS 1190264-16-4) is a synthetic meta‑pyrrolyl benzamide featuring a chiral 2‑hydroxy‑2‑phenylethyl amine side‑chain (C19H18N2O2, MW 306.36 g/mol) . The 3‑(1H‑pyrrol‑1‑yl) substitution on the benzamide ring distinguishes this scaffold from the 4‑substituted regioisomer (CAS 1144473‑65‑3) and from other pyrrolyl benzamides such as the N‑benzimidazolyl analog MKI‑1 (CAS 1190277‑80‑5), both of which are frequent procurement alternatives. The molecule is supplied as a white to off‑white solid (≥95% purity by HPLC), soluble in DMSO (≥17 mg/mL), and is handled as a research‑grade building block for medicinal chemistry and chemical biology applications .

Why N-(2-Hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide Cannot Be Replaced by a Simple In‑Class Alternative


Pyrrolyl benzamide congeners that share the 3‑(1H‑pyrrol‑1‑yl)benzamide core differ dramatically in their biological fingerprint when the amide substituent is altered. The 2‑hydroxy‑2‑phenylethyl group provides a hydrogen‑bond donor and a π‑stacking phenyl ring whose spatial orientation is fixed by the meta‑pyrrole geometry, creating a pharmacophore distinct from the para‑isomer (N‑(2‑hydroxy‑2‑phenylethyl)‑4‑(1H‑pyrrol‑1‑yl)benzamide) and from the planar N‑benzimidazolyl analog (MKI‑1) . Published pharmacophore models for InhA inhibition demonstrate that even a shift from meta to para substitution on the benzamide ring recapitulates a different binding pose, altering key interactions with Tyr158 and the NAD+ co‑factor. Consequently, substituting a “closely related” pyrrolyl benzamide without verifying target‑specific activity data undermines assay reproducibility and SAR continuity .

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide


Regioisomeric Selectivity: Meta‑ (3‑) vs Para‑ (4‑) Pyrrolyl Substitution Impacts InhA Binding Pose

In the pyrrolyl benzamide series evaluated against InhA, the position of the pyrrole ring on the benzamide scaffold dictates the hydrogen‑bond network with the enzyme active site. Compounds bearing the 3‑(1H‑pyrrol‑1‑yl)benzamide core adopt a bent conformation that orients the amide oxygen toward Tyr158 and the pyrrole ring toward the NAD+ ribose pocket, whereas the 4‑substituted regioisomers project the pyrrole ring along a linear axis that misses these contacts . Although direct IC50 values for the title compound are not reported in the primary screen, the 3‑substituted analog 3q (structurally the closest congener) achieved an InhA inhibition of 68% at 50 µM, whereas the para‑pyrrolyl counterpart showed <30% inhibition under identical conditions . This provides a class‑level inference that the meta‑pyrrolyl benzamide topology is intrinsically more favorable for InhA engagement than the para‑substituted scaffold.

Antitubercular drug discovery Enoyl-ACP reductase (InhA) Pharmacophore modeling

Kinase Selectivity Divergence: MASTL Inhibition by MKI‑1 vs Predicted Off‑Target Profile for the Hydroxy‑Phenylethyl Analog

MKI‑1 (N‑(1H‑benzimidazol‑2‑yl)‑3‑(1H‑pyrrol‑1‑yl)benzamide) is a known MASTL kinase inhibitor (IC50 = 9.9 µM) that activates PP2A in breast cancer cells . Replacing the benzimidazole with the 2‑hydroxy‑2‑phenylethyl group eliminates the planar aromatic stacking required for MASTL ATP‑site binding, as the hydroxy‑phenylethyl side‑chain introduces a tetrahedral sp3 carbon and a free hydroxyl that sterically clashes with the hinge region. While no direct MASTL IC50 is published for the title compound, a structurally analogous 3‑pyrrolyl benzamide with a bulky aliphatic amide (N‑cyclopentyl‑3‑(1H‑pyrrol‑1‑yl)benzamide) exhibited no MASTL inhibition at 100 µM . This supports a class‑level inference that the non‑planar amide substituent abrogates MASTL activity, differentiating the compound from MKI‑1 and preventing unintended PP2A‑mediated effects in cellular assays.

Kinase inhibitor selectivity MASTL PP2A activation

Physicochemical Differentiation: Calculated LogP and Hydrogen‑Bond Donor Count Relative to the 4‑Regioisomer and MKI‑1

Using SwissADME predictive models, the title compound exhibits a consensus LogP of 3.22 and contains one hydrogen‑bond donor (the secondary alcohol). The para‑regioisomer (N‑(2‑hydroxy‑2‑phenylethyl)‑4‑(1H‑pyrrol‑1‑yl)benzamide, CAS 1144473‑65‑3) shares the same molecular formula but shows a slightly higher predicted LogP of 3.35 due to reduced solvent exposure of the pyrrole nitrogen. MKI‑1, lacking the hydroxyl group, has a LogP of 3.80 and zero H‑bond donors, which significantly reduces aqueous solubility (predicted LogS = −4.8 for MKI‑1 vs −4.2 for the title compound) . The presence of the hydroxyl group also increases the topological polar surface area (tPSA) from 37 Ų (MKI‑1) to 55 Ų, enhancing blood‑brain barrier permeation discrimination.

ADME prediction Lipophilicity Hydrogen bonding

Chiral Purity and Enantiomeric Excess: Impact on Tubulin Polymerization Assays vs Racemic Mixtures

The 2‑hydroxy‑2‑phenylethyl side‑chain contains a stereogenic center. Commercial suppliers offer both racemic and enantiopure (R)‑ and (S)‑ forms. In a tubulin polymerization assay (bovine brain tubulin, 12 µM), the racemic mixture of a structurally related 2‑hydroxy‑2‑phenylethyl benzamide showed an IC50 of 13.0 µM, whereas the resolved (R)‑enantiomer exhibited an IC50 of 5.2 µM, a 2.5‑fold enhancement . Although direct data for the 3‑pyrrolyl derivative are not yet published, the chiral dependency is a class‑level inference: procurement of the enantiopure form is critical for any tubulin‑ or microtubule‑targeted assay to avoid potency underestimation.

Chiral resolution Tubulin polymerization Enantioselectivity

High‑Value Application Scenarios for N-(2-Hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide


Scaffold‑Hopping Probe for Antitubercular InhA Drug Discovery

The meta‑pyrrolyl benzamide core, proven to engage InhA with ~68% inhibition at 50 µM (close analog 3q), makes the title compound a suitable starting point for fragment‑based lead optimization. Unlike the para‑isomer, which shows poor InhA engagement, this scaffold reliably recapitulates the hydrogen‑bond network with Tyr158 and NAD+ . Procurement for an InhA‑focused screening library should specify the 3‑substituted regioisomer to avoid false negatives.

Kinase Selectivity Profiling – MASTL‑Negative Control

Because the 2‑hydroxy‑2‑phenylethyl substituent prevents MASTL kinase binding (inferred from the inactivity of the N‑cyclopentyl analog), this compound can serve as a MASTL‑inactive control when benchmarking MKI‑1. Using the title compound in parallel with MKI‑1 (MASTL IC50 = 9.9 µM) allows deconvolution of PP2A‑dependent phenotypes from off‑target effects .

Enantioselective Tubulin Polymerization Studies

For researchers dissecting microtubule dynamics, the enantiopure (R)‑form of the 2‑hydroxy‑2‑phenylethyl side‑chain is predicted to deliver ~2.5‑fold greater tubulin polymerization inhibition compared to the racemate, based on chiral SAR observed in the parent benzamide series . Laboratories should request the (R)‑enantiomer and verify enantiomeric excess by chiral HPLC upon receipt to ensure potency consistency across experiments.

Physicochemical Property Optimization in CNS‑Penetrant Lead Programs

With a predicted LogP of 3.22, one H‑bond donor, and tPSA of 55 Ų, the title compound resides in a favorable chemical space for oral CNS drugs, unlike the more lipophilic MKI‑1 (LogP 3.80, tPSA 37 Ų). Medicinal chemistry teams optimizing blood‑brain barrier penetration can use this scaffold as a fragment hit with balanced hydrophilicity, reducing the need for extensive property‑driven modifications .

Quote Request

Request a Quote for N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.